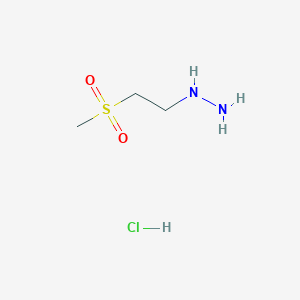

(2-Methanesulfonylethyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

2-methylsulfonylethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S.ClH/c1-8(6,7)3-2-5-4;/h5H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBMCNIBDXSQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Ethyl Precursors

- The starting material often involves an ethyl halide or ethyl sulfonyl chloride derivative.

- Methanesulfonyl chloride (CH3SO2Cl) is a common reagent for introducing the methanesulfonyl group onto ethyl substrates.

- The sulfonylation reaction is typically conducted under controlled temperature (0-25 °C) in an inert solvent such as dichloromethane or tetrahydrofuran (THF).

- Base such as triethylamine or diisopropylethylamine (DIPEA) is used to scavenge HCl formed during the reaction.

Hydrazine Substitution

- The sulfonylated ethyl intermediate is then reacted with hydrazine hydrate or hydrazine derivatives.

- This nucleophilic substitution typically occurs at ambient to moderate temperatures (20-90 °C).

- Reaction times vary from several hours to overnight to ensure complete conversion.

- Solvents like THF, ethanol, or water mixtures are commonly used.

- The reaction is often performed under inert atmosphere (nitrogen or argon) to prevent oxidation of hydrazine.

Formation of Hydrochloride Salt

- The free base hydrazine derivative is converted into its hydrochloride salt by treatment with hydrochloric acid.

- This step improves compound stability and crystallinity.

- Crystallization from ethanol or ethyl acetate yields white crystalline hydrochloride salt.

Detailed Example Procedure from Related Patent Literature

A closely related synthesis is described in US Patent US8026395B1 for hydrazine derivatives with methylsulfonyl groups, which can be adapted for (2-Methanesulfonylethyl)hydrazine hydrochloride preparation:

| Step | Reagents & Conditions | Description & Notes |

|---|---|---|

| 1 | 2-chloroethyl methanesulfonyl intermediate + hydrazine hydrate in THF | Stir at room temperature for 10 min, then heat at 90 °C overnight to substitute chlorine with hydrazine group. |

| 2 | Cooling to ambient temperature | Quench and filter to remove solids. |

| 3 | Treatment with HCl in ethanol | Convert free hydrazine base to hydrochloride salt, crystallize by cooling. |

| 4 | Filtration and drying | Obtain white crystalline this compound. |

- Yield: Typically 67-85% depending on purification steps.

- Drying over anhydrous sodium sulfate is used to remove residual water from organic phases.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation + Hydrazine substitution (Patent US8026395B1) | Methanesulfonyl chloride, hydrazine hydrate | 20-90 (stepwise) | Overnight (hydrazine step) | 67-85 | Efficient, high purity crystalline salt |

| Hydrazine methylation method (CN102516117B) | Hydrazine hydrate, methanol, HCl | 20-120 (methylation step) | 2-3 hours (methylation) | ~97 (methyl hydrazine) | Methyl hydrazine preparation, related hydrazine derivative |

| One-step alkylation (CN106543026B) | Methanol, hydrazine hydrate, sodium hydrogensulfite catalyst | 70-100 (alkylation) | 3-5 hours | 96-97 | One-step methyl hydrazine synthesis, catalyst aided |

Note: The last two methods focus on methyl hydrazine derivatives but provide insight into hydrazine handling and methylation under inert conditions, which can be adapted for sulfonylethyl hydrazines.

Research Findings and Optimization Notes

- Inert atmosphere protection : To avoid hydrazine oxidation and side reactions, inert gas (nitrogen or argon) atmosphere is essential during hydrazine substitution and methylation steps.

- Temperature control : Maintaining temperatures below 100 °C during substitution prevents decomposition of sensitive hydrazine derivatives.

- Use of bases : Organic bases like DIPEA improve reaction efficiency by neutralizing HCl formed during sulfonylation.

- Crystallization solvents : Ethanol is preferred for crystallizing hydrochloride salts due to good solubility and ease of removal.

- Purification : Drying organic layers over anhydrous sodium sulfate and filtration through Celite pads enhances purity.

- Yield enhancement : Direct substitution without intermediate isolation (one-pot synthesis) can improve overall yield and reduce steps.

Summary Table of Preparation Parameters for this compound

| Parameter | Recommended Range/Value | Comments |

|---|---|---|

| Sulfonylation reagent | Methanesulfonyl chloride | High purity reagent required |

| Solvent | Dichloromethane, THF, or ethanol | Depends on step |

| Base | DIPEA or triethylamine | Scavenges HCl |

| Hydrazine source | Hydrazine hydrate (80%) | Fresh, handled under inert gas |

| Reaction temperature | 20-90 °C | Step dependent |

| Reaction time | 10 min to overnight | Longer for substitution |

| Atmosphere | Nitrogen or argon | Prevent oxidation |

| Crystallization solvent | Ethanol | For hydrochloride salt formation |

| Yield | 67-85% | Depending on method and purification |

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonylethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine hydrate, aldehydes, ketones, and various organic solvents such as ethanol, acetonitrile, and methylene chloride . Reaction conditions vary depending on the desired product and include temperature control, solvent choice, and reaction time.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include hydrazones, quinazolines, and other derivatives .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Compounds

- (2-Methanesulfonylethyl)hydrazine hydrochloride is primarily utilized as a building block in the synthesis of various organic compounds. Its unique structure allows for the formation of hydrazones and other derivatives, which are crucial in organic chemistry.

Types of Reactions

- The compound participates in several chemical reactions, including:

- Oxidation: It can be oxidized to yield different products.

- Reduction: Common reducing agents can convert it into other derivatives.

- Substitution Reactions: The compound can engage in substitution reactions where functional groups are replaced.

Table 1: Reaction Types and Conditions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion to oxidation products | Oxidizing agents |

| Reduction | Formation of reduced derivatives | Common reducing agents |

| Substitution | Replacement of functional groups | Aldehydes, ketones |

Biological Applications

Investigating Biological Activities

- Research has focused on the biological activities of this compound, particularly its interactions with biomolecules. Preliminary studies suggest that it may exhibit potential therapeutic effects.

Case Study: Cancer Research

- A study explored the compound's role as an inhibitor in pathways related to hyperproliferative diseases such as cancer. The findings indicated that it could modulate cell signaling pathways involved in tumor growth, suggesting its utility in cancer treatment strategies .

Medicinal Chemistry

Drug Development Precursor

- The compound is being investigated as a precursor for developing new pharmaceuticals. Its ability to form stable derivatives makes it a candidate for creating novel therapeutic agents.

Potential Therapeutic Applications

- Ongoing research is examining its efficacy against various diseases, including inflammatory conditions and cancers. The compound's mechanism involves interaction with specific molecular targets, potentially leading to new drug formulations.

Industrial Applications

Material Development

- In industrial settings, this compound is utilized in developing new materials and chemical processes. Its properties allow for innovative applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of (2-Methanesulfonylethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrazones and other derivatives, which can interact with various biological molecules and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The methanesulfonyl group in the target compound is strongly electron-withdrawing, reducing nucleophilicity compared to electron-donating groups (e.g., methoxy in 4-methoxyphenylhydrazine) or aromatic systems (e.g., naphthyl) .

- Solubility: Dihydrochloride salts (e.g., (2-phenylethyl)hydrazine dihydrochloride) exhibit higher aqueous solubility than mono-HCl derivatives .

- Steric Hindrance : Bulky substituents like naphthyl or thienylmethyl may slow reaction kinetics in condensation or coupling reactions .

Comparative Insights :

- Reducing Power : PHC and THC outperform the target compound in reducing I₂ in perovskite precursors, likely due to their less electron-withdrawing substituents .

- Catalytic Utility : 4-Methoxyphenylhydrazine HCl’s methoxy group facilitates acid-catalyzed reactions, whereas the sulfonyl group in the target compound may hinder proton donation .

- Biological Activity : Fluorinated derivatives (e.g., 2-fluorobenzyl) show enhanced pharmacokinetic profiles compared to sulfonyl-containing analogs .

2.3. Reactivity in Key Reactions

- Condensation Reactions: Phenylhydrazine HCl: Attacks carbonyl groups or C-2 positions in chromanones, forming hydrazones or pyrazolines . Target Compound: Sulfonyl group may direct nucleophilic attack away from the hydrazine group, altering product regiochemistry.

- Coupling Reactions :

- Benzyl Hydrazine HCl : Reacts with carboxylic acids using EDCI to form amides; steric effects from substituents influence yields .

Biological Activity

(2-Methanesulfonylethyl)hydrazine hydrochloride is a compound belonging to the hydrazine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Overview of Hydrazines

Hydrazines are organic compounds characterized by the presence of the hydrazine group (-NH-NH2). They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of hydrazines contribute significantly to their pharmacological profiles, making them important in drug development.

Antimicrobial Properties

Research has shown that hydrazine derivatives possess notable antimicrobial activity. A study indicated that various hydrazone derivatives exhibited significant inhibitory effects against bacterial strains, with minimum inhibitory concentration (MIC) values reported as low as 1 μg/mL against Mycobacterium tuberculosis . This suggests potential applications in treating infectious diseases.

Anti-inflammatory Effects

Hydrazines have also been evaluated for their anti-inflammatory properties. In vitro studies have demonstrated that certain hydrazone derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds derived from hydrazines showed up to 65% inhibition of COX-2 at specific concentrations . This positions them as potential candidates for developing anti-inflammatory medications.

Anticancer Activity

The anticancer potential of hydrazines is another area of active research. Various studies have reported that certain hydrazone derivatives induce apoptosis in cancer cell lines. For example, compounds synthesized from this compound were tested against breast and prostate cancer cells, showing promising results in reducing cell viability .

Case Study 1: Antimicrobial Efficacy

A research team synthesized several hydrazone derivatives based on this compound and evaluated their antimicrobial efficacy. The study found that one derivative exhibited an MIC of 6.25 μg/mL against Staphylococcus aureus, demonstrating significant antibacterial activity.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanism of a hydrazone derivative derived from this compound. The results indicated that the compound effectively reduced prostaglandin E2 production in activated macrophages, suggesting a mechanism involving COX inhibition .

Data Summary

| Activity | Compound | Target | MIC/IC50 |

|---|---|---|---|

| Antimicrobial | Hydrazone derivative | Staphylococcus aureus | 6.25 μg/mL |

| Anti-inflammatory | Hydrazone derivative | COX-2 | 65% inhibition at 10 mM |

| Anticancer | Hydrazone derivative | Breast cancer cells | IC50 = 15 μM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.